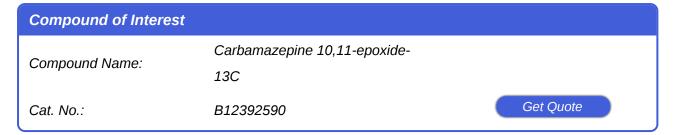


Technical Guide: Physical Properties of Carbamazepine-10,11-epoxide-13C₆

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Carbamazepine-10,11-epoxide-13C₆, an isotopically labeled form of the primary active metabolite of the anticonvulsant drug Carbamazepine. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and relevant biochemical pathway information.

Core Physical and Chemical Data

The physical properties of Carbamazepine-10,11-epoxide-13 C_6 are crucial for its application in various research contexts, including metabolic studies, pharmacokinetic analyses, and as an internal standard in analytical assays. The following table summarizes the key quantitative data for both the 13C-labeled and unlabeled forms of Carbamazepine-10,11-epoxide.



Property	Carbamazepine-10,11- epoxide-13C ₆	Carbamazepine-10,11- epoxide (Unlabeled)
Chemical Formula	C ₉ ¹³ C ₆ H ₁₂ N ₂ O ₂ [1]	C15H12N2O2[2]
Molecular Weight	258.23 g/mol [1]	252.27 g/mol [2][3]
CAS Number	1189497-48-0 (for 13C,d2 labeled)	36507-30-9[2]
Melting Point	Not empirically determined; expected to be very similar to the unlabeled compound.	217-220 °C[4]
Solubility	No specific data available; expected to be similar to the unlabeled compound.	Chloroform: Soluble[4]Dimethylformamide (DMF): 5 mg/mL[5]DMF:PBS (pH 7.2) (1:5): 0.16 mg/mL[5]Dimethyl sulfoxide (DMSO): 1 mg/mL[5]Water: Calculated log10WS = -3.93 (mol/L)[6]
Appearance	Solid (expected)	Solid[5]

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physical properties of pharmaceutical compounds. Below are standard experimental protocols that can be applied to Carbamazepine-10,11-epoxide-13C₆.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.

Apparatus:

• Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)



- Capillary tubes (sealed at one end)
- Spatula
- · Mortar and pestle

Procedure:

- Sample Preparation: A small amount of dry Carbamazepine-10,11-epoxide-13C₆ is finely powdered using a mortar and pestle.
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample.
 The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
- Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- Observation: The sample is observed through the magnifying lens. The temperature at which
 the first drop of liquid appears is recorded as the onset of melting. The temperature at which
 the entire sample becomes a clear liquid is recorded as the final melting point. The melting
 range is reported as the range between these two temperatures.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

- Thermostatically controlled orbital shaker or water bath
- Vials with screw caps
- Analytical balance
- Volumetric flasks



- Pipettes
- Centrifuge
- HPLC-UV or LC-MS/MS system

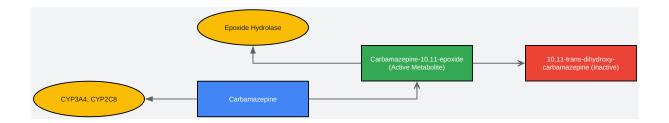
Procedure:

- Preparation of Saturated Solution: An excess amount of Carbamazepine-10,11-epoxide-13C₆ is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, methanol). The vial is securely capped.
- Equilibration: The vial is placed in the orbital shaker set at a constant temperature (e.g., 25
 °C or 37 °C) and agitated for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, the vial is removed from the shaker and allowed to stand to let undissolved solids settle. The suspension is then centrifuged at a high speed to pellet the remaining solid.
- Sample Analysis: A clear aliquot of the supernatant is carefully removed and diluted with the appropriate solvent. The concentration of the dissolved Carbamazepine-10,11-epoxide-13C₆ in the diluted sample is then quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS. The solubility is expressed in mg/mL or mol/L.

Metabolic Pathway of Carbamazepine

Carbamazepine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic pathway involves the formation of Carbamazepine-10,11-epoxide, the active metabolite. Understanding this pathway is critical for interpreting pharmacokinetic and pharmacodynamic data.





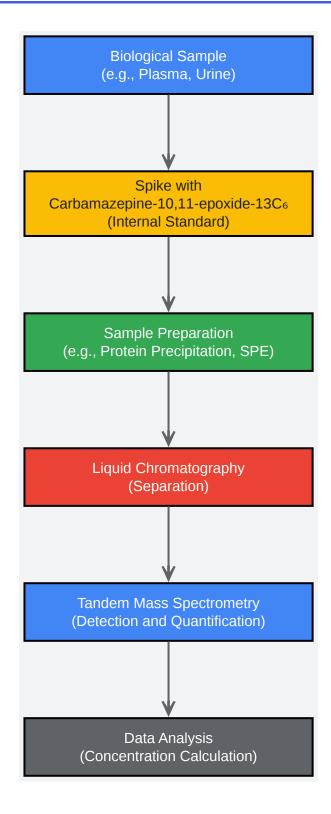
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Metabolic conversion of Carbamazepine.

Analytical Workflow for Quantification

The quantification of Carbamazepine-10,11-epoxide-13C₆, particularly when used as an internal standard, typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following diagram illustrates a typical experimental workflow.





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LC-MS/MS analytical workflow.



This workflow highlights the critical role of the isotopically labeled internal standard in achieving accurate and precise quantification of the unlabeled analyte in complex biological matrices. The mass difference between the labeled and unlabeled compounds allows for their distinct detection by the mass spectrometer, correcting for variations in sample preparation and instrument response.

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